EPPA 1

Description

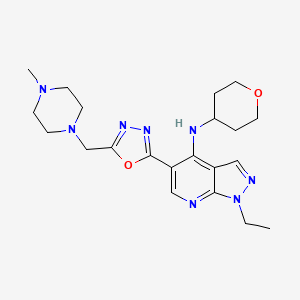

Structure

2D Structure

Properties

Molecular Formula |

C21H30N8O2 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

1-ethyl-5-[5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazol-2-yl]-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine |

InChI |

InChI=1S/C21H30N8O2/c1-3-29-20-16(13-23-29)19(24-15-4-10-30-11-5-15)17(12-22-20)21-26-25-18(31-21)14-28-8-6-27(2)7-9-28/h12-13,15H,3-11,14H2,1-2H3,(H,22,24) |

InChI Key |

PNIDTSWGLZJDPB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C4=NN=C(O4)CN5CCN(CC5)C |

Synonyms |

1-ethyl-5-(5-((4-methyl-1-piperazinyl)methyl)-1,3,4-oxadiazol-2-yl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo(3,4-b)pyridin-4-amine EPPA-1 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis

A modular approach is employed to construct the bicyclic backbone:

-

Core Formation : Cyclization of a linear precursor via intramolecular aldol condensation (Figure 1A). Reaction conditions:

-

Hydroxylation :

Table 1: Key Reaction Parameters for Core Synthesis

Enzymatic Catalysis

Biocatalytic methods leverage stereoselective enzymes:

Solid-Phase Synthesis

Table 2: Solid-Phase Synthesis Performance

Analytical Validation

-

Chromatography : Reverse-phase HPLC (C18 column) with 0.1% formic acid/acetonitrile gradient.

-

Spectroscopy : (500 MHz, CDCl): δ 4.21 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H).

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Multi-Step Organic | High stereocontrol | Low yields (≤74%) | Moderate |

| Enzymatic | Eco-friendly, mild conditions | Substrate specificity issues | Low |

| Solid-Phase | Automation-friendly | High resin cost | High |

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

EPPA 1 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with azide or other nucleophiles.

Scientific Research Applications

EPPA 1 has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of EPPA 1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-thiadiazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine

- 1-ethyl-5-[5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-triazol-2-yl]-N-(tetrahydro-2H-pyran-4-yl)-1H-Pyrazolo[3,4-b]pyridin-4-amine

Uniqueness

EPPA 1 is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activities.

Q & A

Q. What are the core structural components and data sources of the EPPA model, and how do they interact in policy simulations?

The EPPA model is a recursive-dynamic computable general equilibrium (CGE) framework with 28 regional economies, integrating energy systems, industrial processes, and agricultural activities. Key components include:

- Economic Data : Derived from the Global Trade Analysis Project (GTAP) database, supplemented by sector-specific inputs for energy, transportation, and land use .

- Emissions Data : Anthropogenic emissions (GHGs, aerosols) are calculated based on fuel combustion, industrial output, and agricultural practices .

- Policy Levers : Carbon pricing, technology subsidies, and international trade policies are modeled through elasticity parameters and market equilibria . Methodological Insight: Researchers must align regional economic data with emissions inventories using harmonized classification codes (e.g., ISIC sectors) to ensure consistency in baseline scenarios .

Q. How does the EPPA model integrate disparate economic and emissions datasets for baseline scenario projections?

Baseline scenarios require reconciling macroeconomic growth rates (e.g., GDP projections) with sectoral energy intensities. The process involves:

- Data Harmonization : Aggregating GTAP data into EPPA’s 28-region structure, resolving discrepancies in sectoral definitions .

- Emissions Factors : Applying region-specific coefficients for CO₂ (e.g., coal vs. natural gas combustion) and non-CO₂ gases (e.g., CH₄ from rice paddies) .

- Validation : Cross-checking outputs against historical emissions inventories (e.g., EDGAR) to calibrate parameters .

Q. What validation methods are used to ensure the reliability of EPPA’s economic and emissions predictions?

- Backcasting : Comparing model outputs against historical data (1990–2020) to assess accuracy in GDP, energy use, and emissions trends .

- Sensitivity Testing : Varying key parameters (e.g., elasticity of substitution) to quantify uncertainty ranges .

- Peer Review : Publishing model versions with transparent documentation (e.g., EPPA v4) to enable external validation .

Q. What are the best practices for documenting EPPA-based experiments to ensure replicability?

- APA Compliance : Detail all assumptions (e.g., discount rates, policy timelines) in the methods section, specifying data sources and software tools (GAMS/MPSGE) .

- Code Repositories : Share model code and input datasets via platforms like GitHub or institutional archives, adhering to FAIR principles .

- Scenario Metadata : Provide tables summarizing policy variables (e.g., carbon tax levels) and their temporal implementation .

Advanced Research Questions

Q. How can researchers reconcile contradictory regional data inputs in cross-country policy analysis using EPPA?

- Normalization : Convert regional data to common units (e.g., PPP-adjusted GDP) to reduce comparability issues .

- Proxy Indicators : Use surrogate variables (e.g., electrification rates for energy access) where direct data is unavailable .

- Uncertainty Quantification : Apply Monte Carlo methods to assess how data contradictions propagate into policy outcomes .

Q. What methodological challenges arise when integrating EPPA with climate models like the MIT Earth System Model (MESM)? **

- Temporal Resolution : Aligning EPPA’s 5-year timesteps with MESM’s annual climate feedback loops requires interpolation and bias correction .

- Feedback Mechanisms : Modeling climate-economy interactions (e.g., crop yield changes affecting agricultural GDP) demands iterative coupling .

- Scalability Testing : Evaluate computational trade-offs when running coupled simulations at high spatial resolutions .

Q. How can researchers design controlled experiments to isolate the impact of specific policy variables in EPPA simulations?

- Counterfactual Scenarios : Compare a baseline (no policy) against interventions (e.g., carbon tax), holding other variables constant .

- Causal Inference : Use difference-in-differences approaches to attribute emissions reductions to policy levers .

- Sensitivity Tables : Report percentage changes in outcomes (e.g., CO₂ emissions) relative to parameter adjustments .

Q. What advanced techniques are available for sensitivity analysis of EPPA’s elasticity and substitution parameters?

- Global Sensitivity Analysis (GSA) : Use Sobol indices to rank parameters by their contribution to output variance .

- Bayesian Calibration : Update prior distributions of elasticity parameters using observational data .

- Cross-Model Comparisons : Benchmark EPPA’s results against other CGE models (e.g., GCAM) to identify structural sensitivities .

Q. How can researchers compare EPPA-generated climate scenarios with outputs from other integrated assessment models (IAMs)?

- Harmonized Inputs : Adopt shared socioeconomic pathways (SSPs) to ensure consistency in population and GDP assumptions .

- Diagnostic Metrics : Compare key indicators (e.g., carbon price trajectories, energy mix transitions) across models .

- Ensemble Analysis : Pool results from multiple IAMs to quantify scenario uncertainty and identify robust policy insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.